4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide
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Overview
Description
4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide typically involves the condensation of benzil, ammonium acetate, and a suitable aldehyde under acidic conditions. One common method involves the use of glacial acetic acid as the solvent and catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of fluorescent materials and dyes.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl sulfide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar imidazole derivatives.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2S/c23-19-13-7-8-16(14-19)15-26-22-24-20(17-9-3-1-4-10-17)21(25-22)18-11-5-2-6-12-18/h1-14H,15H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNZPXRLFRZMEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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